![molecular formula C51H79NO13 B1432363 Secorapamycin A CAS No. 147438-27-5](/img/structure/B1432363.png)
Secorapamycin A
Descripción general
Descripción
Secorapamycin A, also known as Seco Rapamycin, is the ring-opened product of Rapamycin . It is reported not to affect the mTOR function . At equivalent molar concentrations, both the salt and free forms of a compound exhibit comparable biological activity .
Molecular Structure Analysis
This compound has a molecular formula of C51H79NO13 . It has a molecular weight of 914.17 . The structure of this compound contains total 143 bond(s); 64 non-H bond(s), 9 multiple bond(s), 23 rotatable bond(s), 9 double bond(s), 3 six-membered ring(s), 1 tertiary amide(s) (aliphatic), 3 ketone(s) (aliphatic), 3 hydroxyl group(s), 2 secondary alcohol(s), and 4 ether(s) (aliphatic) .
Mecanismo De Acción
Target of Action
Secorapamycin A, also known as rapamycin, primarily targets a protein called the mammalian target of rapamycin (mTOR) . mTOR plays a crucial role in cell growth, division, and survival. It often mutates in cancer cells, leading to uncontrolled tumor cell growth .
Mode of Action
this compound inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12). The FKBP12-Secorapamycin A complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR, which belongs to the phosphoinositide kinase-related kinase family .
Biochemical Pathways
this compound affects the mTOR signaling pathway, which regulates cellular processes. The inhibition of mTOR by this compound leads to a decrease in cell growth and proliferation .
Pharmacokinetics
this compound has poor oral absorption and distributes widely in tissues. It displays a wide inter- and intrapatient variability in drug clearance, and less than optimal correlations between whole blood concentrations and drug dose, demographic features, or patient characteristics . The long elimination half-life of this compound necessitates a loading dose but allows for once-daily administration .
Result of Action
The inhibition of mTOR by this compound leads to a decrease in cell growth and proliferation, which can have therapeutic effects in conditions such as cancer . Degradation of this compound can lead to the formation of individual isomers of secorapamycin and a hydroxy acid formed via lactone hydrolysis .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the half-life of this compound was reduced by 3 orders of magnitude in a pH 12.2 solution compared to a solution with apparent pH 7.3 . This suggests that the stability and efficacy of this compound can be significantly affected by the pH of its environment .
Direcciones Futuras
Rapamycin and its derivatives, including Secorapamycin A, have broad spectrum applications in the medical field . There is an increased demand for these compounds due to their potency and lesser adverse effects compared to other drugs . Current research is focused on the production of effective Rapamycin derivatives to meet this growing demand . Further studies could facilitate understanding the exact potency of the drug and could fill in the existing knowledge gaps .
Propiedades
IUPAC Name |
1-[2-[2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVMPSVOEQNVCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H79NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural difference between rapamycin and secorapamycin A?
A1: this compound is a ring-opened isomer of rapamycin. This means that while they share the same molecular formula, their structures differ in the way atoms are connected. Specifically, the macrocyclic lactone ring in rapamycin is hydrolyzed in this compound. []
Q2: How does the stability of this compound compare to rapamycin in basic conditions?
A2: [] states that "Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound." This suggests that this compound is more stable than rapamycin in the tested acetonitrile-water mixtures with MeCOONH4 (apparent pH 7.3) or NaOH (apparent pH 12.2).
Q3: Are there any known synthetic routes to produce secorapamycin esters and amides?
A3: While the specific details are not provided in the abstract, [] and [] both focus on the "Synthesis of secorapamycin esters and amides." This suggests that methods have been developed to modify this compound through esterification and amidation reactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.